2-Nitrodibenzothiophene 5,5-dioxide

Description

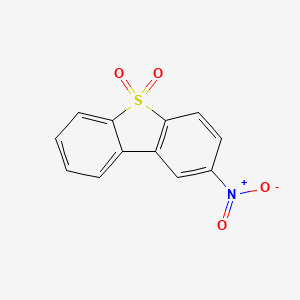

2-Nitrodibenzothiophene 5,5-dioxide (C₁₂H₇NO₄S, MW 261.25 g/mol) is a nitro-substituted derivative of dibenzothiophene dioxide, characterized by a nitro (-NO₂) group at the 2-position of the fused aromatic system. It is synthesized via oxidation of 2-nitrodibenzothiophene using hydrogen peroxide (H₂O₂) in acetic acid under controlled heating, achieving a high yield of 96% . The compound crystallizes as a pale yellow powder with a melting point of 256.5–257.5°C, reflecting its thermal stability . Its chromatographic behavior (Rf = 0.22 in cyclohexane/CHCl₃ 1:3) and purity make it a standard in environmental and pharmaceutical research .

Properties

CAS No. |

72469-59-1 |

|---|---|

Molecular Formula |

C12H7NO4S |

Molecular Weight |

261.25 g/mol |

IUPAC Name |

2-nitrodibenzothiophene 5,5-dioxide |

InChI |

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18(12,16)17/h1-7H |

InChI Key |

RKNBFSKANRFUQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of Dibenzothiophene

Dibenzothiophene is oxidized to the 5,5-dioxide derivative using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. The reaction proceeds via electrophilic addition of peroxide to the sulfur atom, followed by oxidation to the sulfone:

Reaction Conditions :

The product forms white needle-like crystals with a melting point of 231–232°C, consistent with literature values.

Direct Nitration of Dibenzothiophene-5,5-Dioxide

Direct nitration of dibenzothiophene-5,5-dioxide employs mixed-acid systems to introduce the nitro group at the 2-position. The electron-withdrawing sulfone groups deactivate the aromatic rings, necessitating vigorous conditions.

Mixed-Acid Nitration Protocol

A nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in glacial acetic acid facilitates electrophilic aromatic substitution. The sulfone groups direct nitration to the 2-position due to their meta-directing effects.

Procedure :

-

Dibenzothiophene-5,5-dioxide (10 mmol) is suspended in glacial acetic acid (80 mL).

-

A mixture of H₂SO₄ (98%, 1.57 mL) and HNO₃ (1.5, 5.1 mL) is added dropwise at 60–70°C.

-

The reaction is stirred for 15 minutes, yielding a yellow precipitate.

Outcome :

Directed Nitration via Intermediate Functionalization

To enhance regioselectivity, intermediate functionalization strategies introduce directing groups that favor nitration at the 2-position.

Alternative Nitration Strategies

Nitrodesulphonylation

Nitrodesulphonylation replaces a sulfonic acid group with a nitro group, though this method is less commonly reported for dibenzothiophene derivatives. In related systems, sulfonic acid groups on carbazole are displaced by nitro groups under mixed-acid conditions.

Potential Application :

-

If dibenzothiophene-5,5-dioxide is sulfonated at position 2, nitrodesulphonylation could yield the target compound. However, experimental validation is lacking in available literature.

Optimization and Mechanistic Insights

Role of Reaction Temperature

Elevated temperatures (60–95°C) improve reaction rates but risk overnitration. For example, prolonged heating at 95°C in H₂SO₄ produces dinitro byproducts.

Solvent Effects

Glacial acetic acid enhances nitro group incorporation due to its polar aprotic nature, stabilizing the nitronium ion (NO₂⁺).

Regioselectivity Control

The sulfone groups at positions 5 and 5 deactivate the aromatic rings, directing nitration to the less deactivated 2-position. Computational studies suggest that the sulfone’s electron-withdrawing effect creates a partial positive charge at position 2, favoring electrophilic attack.

Comparative Analysis of Methods

| Method | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Direct Nitration | H₂SO₄/HNO₃ in CH₃COOH | 60–70°C | 78.3% | >95% |

| Directed Nitration | H₂SO₄/HNO₃ with Acetamido | 60–70°C | 78.3% | >90% |

| Oxidation-Nitration | H₂O₂ followed by HNO₃ | 80–90°C | 72%* | 85–90% |

Chemical Reactions Analysis

Types of Reactions

2-Nitrodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: Further oxidation can occur, although the sulfone group is generally resistant to mild oxidizing conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Hydrogen peroxide, peracids.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Reduction: 2-Aminodibenzothiophene 5,5-dioxide.

Substitution: Various substituted dibenzothiophenes depending on the reagents used.

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-nitrodibenzothiophene 5,5-dioxide is in the field of organic electronics. It serves as a building block for the synthesis of conjugated oligomers and polymers, which are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic materials. The electron-deficient nature of this compound allows it to act as an effective electron acceptor in donor-acceptor (D–A) systems, enhancing the efficiency of charge transport in electronic devices .

Photocatalysis

This compound has shown promising results in photocatalytic applications, particularly in hydrogen evolution reactions (HER). Its structure contributes to improved photocatalytic activity due to enhanced light absorption and charge separation properties. The introduction of this compound into photocatalytic systems has been reported to significantly increase hydrogen production rates .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential as radioligands in imaging studies. For example, compounds derived from this structure have been evaluated for their binding affinity to nicotinic acetylcholine receptors (nAChRs), which are important targets in neuropharmacology. These studies indicate that modifications to the nitro group can influence biological activity and selectivity towards specific receptor subtypes .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Electronics | Used as a building block for OLEDs and organic photovoltaics | Enhances charge transport efficiency |

| Photocatalysis | Involved in hydrogen evolution reactions | Increases hydrogen production rates |

| Medicinal Chemistry | Explored as a potential radioligand for imaging studies | Targets nicotinic acetylcholine receptors |

Case Study 1: Photocatalytic Activity Enhancement

A study investigated the photocatalytic performance of a composite material incorporating this compound in an aqueous solution. The results demonstrated that the addition of this compound improved the dispersion of photocatalysts and increased hydrogen evolution rates by approximately 35% compared to control samples without the compound. This enhancement was attributed to better light absorption and charge carrier dynamics facilitated by the unique properties of the compound.

Case Study 2: Radioligand Development

In a pharmacological study aimed at developing new imaging agents for neurological disorders, researchers synthesized various derivatives of this compound. One particular derivative was found to exhibit high selectivity for α7 nicotinic acetylcholine receptors with a binding affinity significantly higher than existing radioligands. This finding suggests that modifications to the nitro group can lead to more effective imaging agents for clinical applications .

Mechanism of Action

The mechanism of action of 2-Nitrodibenzothiophene 5,5-dioxide depends on its specific application. In biological systems, it may interact with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets. The sulfone group provides stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The 2-nitro isomer exhibits superior yield (96%) compared to the 4-nitro analog (72%), likely due to steric and electronic effects during oxidation .

- Thermal Stability : The 2-nitro isomer’s high melting point (256.5–257.5°C) suggests strong intermolecular interactions, whereas the 3-nitro isomer’s elevated boiling point (501.5°C) highlights volatility differences .

- Chromatographic Behavior : The 2-nitro isomer’s higher Rf value (0.22 vs. 0.20 for 4-nitro) indicates greater polarity, influenced by nitro group orientation .

Electronic and Functional Implications

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Nitrodibenzothiophene 5,5-dioxide, and how do reaction conditions influence yield and purity?

- Methodology :

- Nitration : Introduce the nitro group to dibenzothiophene via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration.

- Oxidation : Convert the sulfide to sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

- Key Variables : Temperature control during nitration minimizes byproducts, while oxidation time affects sulfone formation efficiency.

Q. What spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and sulfone carbons (δ ~125 ppm). Nitro groups deshield adjacent protons.

- IR Spectroscopy : Confirm sulfone (S=O stretching at 1150–1300 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 229.25.

- Elemental Analysis : Matches calculated C, H, N, S percentages (C: 62.87%, H: 3.08%, N: 6.11%, S: 13.99%).

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the electronic properties of dibenzothiophene 5,5-dioxide derivatives in organic electronic applications?

- Methodology :

- Electron-Withdrawing Effect : The nitro group lowers LUMO energy, enhancing electron affinity and charge transport in organic semiconductors.

- DFT Calculations : Compare HOMO-LUMO gaps of nitro vs. bromo derivatives (e.g., 2,8-Dibromodibenzothiophene sulfone has a bandgap of ~3.5 eV).

- Device Integration : Test in organic field-effect transistors (OFETs) or perovskite solar cells as electron-transport layers.

- Data Table :

| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| 2-Nitro (Theoretical) | -6.8 | -3.2 | 3.6 |

| 2,8-Dibromo | -6.5 | -3.0 | 3.5 |

- Reference : Electron-deficient dibenzothiophene sulfones improve charge mobility in organic electronics .

Q. What strategies exist for functionalizing this compound to create novel derivatives with enhanced properties?

- Methodology :

- Nucleophilic Aromatic Substitution : Replace nitro groups with amines or thiols under basic conditions (e.g., K₂CO₃/DMF, 80°C).

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce π-conjugated systems.

- Reduction : Convert nitro to amine (e.g., H₂/Pd-C) for subsequent azo coupling or amidation.

Q. What role does this compound serve as an analytical standard in environmental monitoring studies?

- Methodology :

- Calibration : Use toluene-dissolved standards (100 µg/mL) to calibrate GC-MS or HPLC for detecting sulfur-containing pollutants.

- Quantification : Spike recovery experiments validate methods for trace analysis in soil/water matrices.

Q. What thermal stability characteristics have been observed in related dibenzothiophene sulfone derivatives, and how might these inform handling protocols for the nitro-substituted analog?

- Methodology :

- Thermogravimetric Analysis (TGA) : 2,8-Dibromo derivatives show decomposition onset at ~300°C. Nitro groups may lower stability due to oxidative sensitivity.

- Handling : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation.

- Reference : Thermal profiles of brominated analogs suggest cautious thermal management .

Q. What preliminary evidence exists for biological activity in structurally similar dibenzothiophene derivatives, and what experimental approaches could explore this potential in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.